molecular formula C9H7NO5S B1298894 (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid CAS No. 52188-11-1

(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid

Cat. No. B1298894
CAS RN: 52188-11-1
M. Wt: 241.22 g/mol
InChI Key: MQAZHTHFEBUHCD-UHFFFAOYSA-N
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Description

The compound (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid is a biologically active molecule that belongs to a class of compounds with significant interest in the field of medicinal chemistry. Although the provided papers do not directly discuss this exact compound, they provide insights into closely related structures and their biological relevance. For instance, the first paper discusses a similar compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, which shares a similar benzoxazole backbone, indicating the potential for biological activity in the compound of interest .

Synthesis Analysis

The synthesis of related heterocyclic compounds is addressed in the second paper, which describes a facile and effective N,N-bond forming heterocyclization reaction. This method is used to create a variety of novel heterocyclic compounds, including those with a benzothiazole moiety, which is part of the core structure of the compound . The base-mediated, one-pot heterocyclization method mentioned could potentially be applicable to the synthesis of (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid, suggesting a straightforward synthetic route for this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations, as described in the first paper. The paper details the crystal structure and gas phase structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, which could provide a basis for understanding the structure of the compound of interest. The analysis of the electron density and intermolecular interactions, such as hydrogen bonding, is crucial for understanding the molecular behavior and potential reactivity of the compound .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid, the synthesis paper provides a glimpse into the reactivity of similar heterocyclic compounds. The heterocyclization reaction used to synthesize related compounds indicates that the compound of interest may also undergo similar reactions, which could be useful in further functionalizing the molecule for biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related structures discussed in the papers. The first paper's analysis of the charge density and electron density of a similar compound suggests that (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid may exhibit significant polarization effects and hydrogen bonding capabilities. These properties are important for the solubility, stability, and overall reactivity of the compound, which are critical parameters in drug design and other applications .

Scientific Research Applications

Decarboxylation Studies

  • Facile Decarboxylation: Benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride undergo easy decarboxylation at room temperature. This process is influenced by the formation of a planar zwitterion, specific distance between zwitterion charges, and the stabilization of the intermediate carbanion (Baudet & Otten, 1970).

Synthesis and Analysis

  • Microwave-Assisted Synthesis

    A rapid and efficient method for the synthesis of benzothiazol-2(3H)-one derivatives, including acetic acid and acetamide derivatives, has been developed using microwave irradiation. This technique significantly shortens reaction times compared to conventional heating (Önkol et al., 2012).

  • Antibacterial Activity of Analogues

    Certain synthesized analogues of (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid have shown significant antibacterial activity against various bacterial strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).

Structural and Chemical Properties

  • Crystal Structure Analysis: The crystal structure of the salt bis(triethanolamine-κ3 N,O,O')cobalt(II) bis[2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate] has been analyzed, revealing the octahedral coordination of CoII ion in the complex (Ashurov et al., 2016).

Biological Activity

  • Inhibition of Heparanase: Derivatives of benzoxazol-5-yl acetic acid, including those related to (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid, have been identified as inhibitors of heparanase, a critical enzyme in cancer metastasis and angiogenesis. These compounds also show anti-angiogenic properties (Courtney et al., 2005).

properties

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)16(10,14)15/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAZHTHFEBUHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355976
Record name (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid

CAS RN

52188-11-1
Record name (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Lomelino - 2018 - search.proquest.com
Carbonic anhydrase IX (CA IX) is a zinc metalloenzyme that catalyzes the hydration of CO 2. Overexpression of CA IX has been observed in several cancer types, including breast …
Number of citations: 0 search.proquest.com

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